N-(2-bromobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
描述
The compound N-(2-bromobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide features a hybrid structure integrating multiple pharmacophoric elements:
- 1,2,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity.
- 4-Fluorophenyl substituent: Enhances electronic effects and target affinity.
- 2-Oxopyridin-1(2H)-yl acetamide linkage: Provides structural rigidity and hydrogen-bonding sites.
属性
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN4O3/c23-18-6-2-1-4-15(18)12-25-19(29)13-28-11-3-5-17(22(28)30)21-26-20(27-31-21)14-7-9-16(24)10-8-14/h1-11H,12-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWFQEPCOMYYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-bromobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with a molecular formula of and a molecular weight of 483.3 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Structural Overview
The compound features several key structural components that contribute to its biological activity:
- Bromobenzyl Group : The presence of the bromine atom enhances the compound's reactivity and may influence its interaction with biological targets.
- Oxadiazole Moiety : Known for its stability and ability to undergo various chemical reactions, the oxadiazole group is often associated with significant biological activities, including antimicrobial and anticancer properties.
- Pyridine Derivative : The oxopyridinyl structure can enhance the compound's pharmacological profile by increasing its binding affinity to various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxadiazole and pyridine moieties have shown promising results in inhibiting tumor cell proliferation.
A comparative study of similar compounds demonstrated that those with modifications in their phenyl or pyridine rings exhibited varying degrees of cytotoxicity against cancer cell lines, with IC50 values indicating their effectiveness. For example:
| Compound Name | Structure Features | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Bromobenzyl + Oxadiazole | 1.61 ± 1.92 | Anticancer |
| Compound B | Fluorophenyl + Thiazole | 1.98 ± 1.22 | Anticancer |
| This compound | Bromobenzyl + Oxadiazole + Pyridine | TBD | TBD |
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies indicate that derivatives containing oxadiazole and pyrrole groups exhibit significant inhibitory effects on various pathogens. Research has shown that these compounds can interact with enzymes like α-glucosidase, which is crucial for microbial growth.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of cancer cells or pathogens.
- Receptor Binding : Interaction with specific receptors could modulate signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Study on Anticancer Activity : A study involving a series of oxadiazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines, with some compounds showing lower IC50 values than standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation into compounds with similar structures revealed strong antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
相似化合物的比较
Structural Analogues with 1,2,4-Oxadiazole and Fluorophenyl Motifs
Key Observations :
Pyridinone/Acetamide Derivatives
Key Observations :
Halogen-Substituted Aromatic Compounds
Key Observations :
- The bromine atom in the target compound’s benzyl group may offer stronger van der Waals interactions compared to chlorine or fluorine in other analogs, influencing target selectivity .
- Ortho-substitution (2-bromobenzyl) in the target compound could sterically hinder enzyme binding compared to para-substituted halogens in compounds.
Research Findings and Implications
- Anti-Infective Potential: The oxadiazole-fluorophenyl motif shared with and compounds suggests possible utility against bacterial or viral targets. However, the bromobenzyl group may shift selectivity toward different enzymes or receptors .
- Pharmacokinetic Considerations : The acetamide linker in the target compound likely enhances stability compared to urea or sulfanyl analogs, which may undergo faster metabolic degradation .
- Patent Landscape: The presence of similar pyridinone-acetamide structures in patents () underscores the commercial interest in this scaffold for drug development .
常见问题
Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole formation) be elucidated?
- Methodological Answer :
- Kinetic Studies : Track intermediate formation via in situ IR spectroscopy .
- Isotopic Labeling : Use ¹⁵N-labeled amidoxime to confirm cyclization pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
